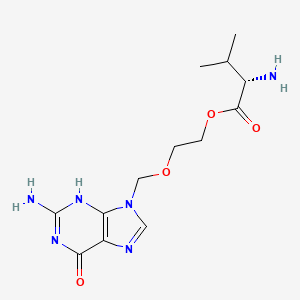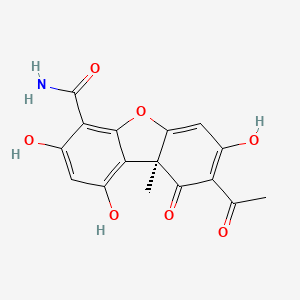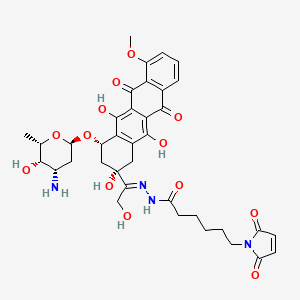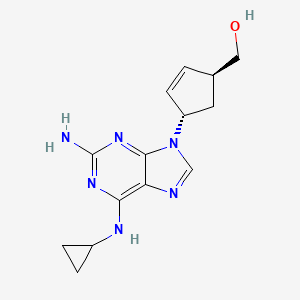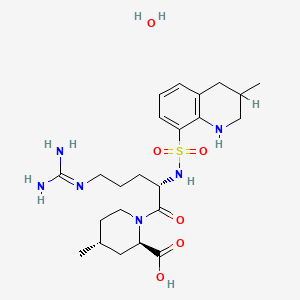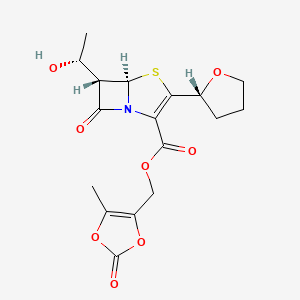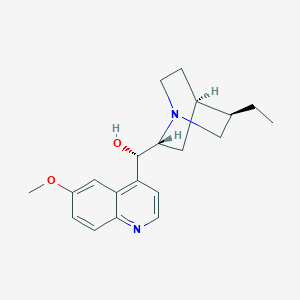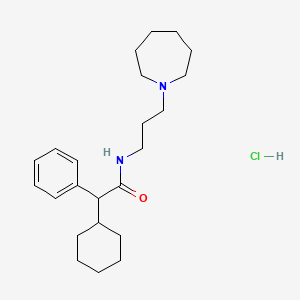
MR 16728 Hydrochloride
Übersicht
Beschreibung
MR 16728 Hydrochloride is a chemical compound with the molecular formula C23H36N2O.HCl . It is an analog of cetiedil and is known to stimulate the release of acetylcholine from synaptosomes .
Molecular Structure Analysis
The molecular structure of MR 16728 Hydrochloride is represented by the formula C23H36N2O.HCl . This indicates that the molecule is composed of 23 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chloride atom .Physical And Chemical Properties Analysis
MR 16728 Hydrochloride has a molecular weight of 393.01 . It is soluble up to 100 mM in DMSO . It is recommended to be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
1. Pharmacologic Properties
MR 16728 Hydrochloride, as α-(2-piperidyl)benzhydrol hydrochloride (MRD-l08), has been identified as a central stimulant different from amphetamine, exhibiting a coordinated hyperactivity in experimental animals without affecting their appetite or causing irritability. It's shown to antagonize certain degrees of barbiturate depression and possesses unique pharmacologic properties, such as little or no pressor action and stimulation of righting reflexes in specific animal models (Brown & Werner, 1954).
2. Analytical Chemistry and Imaging Applications
MR 16728 Hydrochloride has been utilized in a study for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI). This application allowed for the visualization of small molecules in liver, brain, and kidneys from mice and was instrumental in investigating altered metabolic pathways in ischemic brain damage (Liu et al., 2014).
3. Predictive Value in Therapeutic Response
In a study involving children with postural orthostatic tachycardia syndrome (POTS), a fragment of MR 16728 Hydrochloride, specifically the midregional fragment of pro-adrenomedullin (MR-proADM), was identified as a predictor for the therapeutic efficacy of midodrine hydrochloride (Zhang et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O.ClH/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21;/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMQSFIGPVLVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MR 16728 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



